molecular formula C20H24ClNO3S B6023768 {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol

{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No. B6023768
M. Wt: 393.9 g/mol
InChI Key: FPGLXKFXVZWPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.

Mechanism of Action

{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol inhibits BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of cytokines (proteins that regulate immune responses) and reduce the activation of immune cells known as T cells and natural killer cells. These effects may have implications for the treatment of autoimmune diseases and other immune-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, like many small-molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism. These limitations can affect the efficacy and safety of this compound in clinical settings.

Future Directions

There are several potential future directions for research on {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol and other BTK inhibitors. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection for therapy. Additionally, ongoing clinical trials will provide important information on the safety and efficacy of this compound and other BTK inhibitors in various types of B-cell malignancies.

Synthesis Methods

The synthesis of {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol involves several steps, starting with the reaction of 3-chlorobenzylamine with 3-methylbenzenesulfonyl chloride to form 3-(3-chlorobenzyl)-3-methylbenzenesulfonamide. This intermediate is then reacted with piperidine and formaldehyde to form this compound.

Scientific Research Applications

{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-(3-methylphenyl)sulfonylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3S/c1-16-5-2-8-19(11-16)26(24,25)22-10-4-9-20(14-22,15-23)13-17-6-3-7-18(21)12-17/h2-3,5-8,11-12,23H,4,9-10,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGLXKFXVZWPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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